2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, fluorophenyl, piperazine, and oxan-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursorsThe piperazine ring is then introduced through nucleophilic substitution, and finally, the oxan-4-yl group is added via an alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .
Scientific Research Applications
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of certain enzymes or as a ligand for specific receptors.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Uniqueness
2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27FN4O |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C22H27FN4O/c23-18-3-1-2-4-20(18)26-9-11-27(12-10-26)21-15-19(16-7-13-28-14-8-16)24-22(25-21)17-5-6-17/h1-4,15-17H,5-14H2 |
InChI Key |
ZZWCPEQBQZGPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC=CC=C4F)C5CCOCC5 |
Origin of Product |
United States |
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